molecular formula C16H16N4O2S B2650114 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 2034287-69-7

3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2650114
CAS No.: 2034287-69-7
M. Wt: 328.39
InChI Key: KXTNMPUGPCSTLA-UHFFFAOYSA-N
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Description

3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrrole, pyrrolidine, thiophene, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common approach is to first synthesize the pyrrole and pyrrolidine intermediates, followed by the formation of the oxadiazole ring.

  • Step 1: Synthesis of Pyrrole Intermediate

      Reagents: 1-methyl-1H-pyrrole-2-carboxylic acid, thionyl chloride

      Conditions: Reflux in anhydrous conditions

      Product: 1-methyl-1H-pyrrole-2-carbonyl chloride

  • Step 2: Formation of Pyrrolidine Intermediate

      Reagents: 1-methyl-1H-pyrrole-2-carbonyl chloride, 3-aminopyrrolidine

      Conditions: Room temperature, in the presence of a base such as triethylamine

      Product: 1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl

  • Step 3: Synthesis of Oxadiazole Ring

      Reagents: 1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl, thiophene-2-carboxylic acid hydrazide

      Conditions: Cyclization reaction under acidic conditions

      Product: this compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings.

    Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the pyrrole and thiophene rings.

    Reduction Products: Amine derivatives of the oxadiazole ring.

    Substitution Products: Substituted derivatives at various ring positions.

Scientific Research Applications

3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and biological activity.

    Materials Science: Application in the development of organic semiconductors and conductive polymers.

    Biological Research: Investigation of its interactions with biological targets, such as enzymes and receptors.

    Industrial Chemistry: Use as a building block for the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
  • 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole
  • 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(pyridin-2-yl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole lies in its combination of heterocyclic rings, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological or material targets.

Properties

IUPAC Name

(1-methylpyrrol-2-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-19-7-2-4-12(19)16(21)20-8-6-11(10-20)14-17-15(22-18-14)13-5-3-9-23-13/h2-5,7,9,11H,6,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTNMPUGPCSTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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